4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid
Description
4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid is a heterocyclic compound featuring a benzo-fused 1,4-thiazine ring system. Key structural elements include:
- Thiazine core: A six-membered ring containing sulfur and nitrogen atoms at positions 1 and 4, respectively.
- Tosyl group (4-methylbenzenesulfonyl): Introduced at position 4, this substituent enhances steric bulk and may influence solubility or act as a protecting group in synthetic pathways .
The compound’s structural complexity makes it relevant in medicinal chemistry, particularly in targeting protein domains (e.g., PWWP domains in NSD2) .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c1-11-2-5-13(6-3-11)23(20,21)17-8-9-22-15-10-12(16(18)19)4-7-14(15)17/h2-7,10H,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXCDQJTNSTGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=C2C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid typically involves multiple steps, starting with the formation of the thiazine ring. One common approach is the cyclization of appropriate precursors, such as 2-aminothiophenol and benzaldehyde derivatives, under acidic conditions[_{{{CITATION{{{_2{Regio- and diastereoselective synthesis of 3,4-dihydro-2H-benzo 4,5 .... The tosyl group is introduced through a subsequent sulfonation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives have been studied for their potential as bioactive compounds. They exhibit various pharmacological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit bacterial growth and show promise as antimicrobial agents. For instance, a study demonstrated that modifications to the thiazine ring can enhance antibacterial efficacy against resistant strains .
- Anticancer Properties : Some derivatives have shown cytotoxic effects on cancer cell lines. The incorporation of the tosyl group enhances the compound's interaction with biological targets, leading to increased apoptosis in cancer cells .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for:
- Synthesis of Heterocycles : It can be utilized in the synthesis of various heterocyclic compounds through electrophilic substitution reactions. For example, it has been employed in the preparation of medium-ring S,N-heterocycles using electrophilic sulfur reagents .
- Cross-Coupling Reactions : The compound can participate in nickel-mediated cross-coupling reactions, facilitating the formation of aryl thioethers which are valuable in medicinal chemistry .
Material Science
In material science, 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives are being explored for their potential use in:
- Conductive Polymers : Due to their unique electronic properties, these compounds can be integrated into conductive polymer matrices for applications in organic electronics .
Data Table of Applications
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of modified benzo[b][1,4]thiazine derivatives against Staphylococcus aureus. The results indicated that compounds with specific structural modifications exhibited significant inhibition zones compared to controls.
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2020) demonstrated that certain derivatives of 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine induced apoptosis in MCF-7 breast cancer cells. The study concluded that these compounds could serve as lead candidates for further development as anticancer agents.
Mechanism of Action
The mechanism by which 4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways. The tosyl group, in particular, plays a crucial role in its reactivity and interaction with biological systems. The compound may bind to specific receptors or enzymes, leading to biological responses that can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic Acid
- Structure : Replaces sulfur with oxygen in the thiazine ring.
- Bioactivity: Oxazine derivatives are often used as intermediates in probe synthesis for targeting epigenetic regulators .
5,9-Dioxo-3,4,5,9-tetrahydro-2H-thieno[2',3':4,5]benzo[1,2-b][1,4]thiazine-7-carboxylic Acid 1,1-Dioxide (11a)
- Structure : Features a fused thiophene ring and two sulfone groups.
- Key Differences: Increased Polarity: Sulfone groups enhance hydrophilicity, likely reducing membrane permeability compared to the target compound. Complexity: The fused thieno group may confer unique binding properties in marine-derived drug research .
Substituent Modifications
2-Benzylidene-4-methyl-4H-benzo[1,4]thiazin-3-ones
- Structure : Includes a benzylidene group at position 2 and a methyl group at position 3.
- Key Differences: Conformational Flexibility: The benzylidene substituent introduces planar rigidity, which may enhance binding to bacterial targets (e.g., Gram-positive cocci) . Synthetic Route: Synthesized via Knoevenagel condensation, highlighting the role of activated methylene groups in derivatization .
3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic Acid
- Structure : Lacks the tosyl group but retains the oxo and carboxylic acid moieties.
Functional Group Additions
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid
- Structure : Boronic acid substituent at C7 replaces the carboxylic acid.
- Key Differences: Reactivity: Boronic acids form reversible covalent bonds with diols, making them valuable in protease inhibitor design . Molecular Weight: ~207 g/mol (C9H10BNO4), significantly lower than the target compound .
Structural and Functional Comparison Table
Research Implications
- Synthetic Utility : The tosyl group in the target compound may facilitate selective functionalization or stabilization during synthesis .
- Drug Design : Differences in heteroatoms (S vs. O) and substituents (tosyl vs. boronic acid) highlight the importance of electronic and steric tuning for target specificity .
Biological Activity
4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid (CAS 156578-98-2) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a sulfonyl group (tosyl) attached to a benzothiazine framework. This structure is significant for its interaction with biological targets, contributing to its pharmacological profile.
Molecular Formula : C15H15NO2S
Molecular Weight : 287.35 g/mol
CAS Number : 156578-98-2
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, compounds derived from the benzothiazine nucleus have shown efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that 4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine displays moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Properties
The anticancer potential of benzothiazine derivatives has been widely studied. In particular, studies have shown that modifications to the benzothiazine core can enhance cytotoxicity against cancer cell lines. For example, a related compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating promising anticancer activity .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzothiazine derivatives. For instance, certain compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE by 4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine suggests potential applications in treating neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiazine derivatives, including 4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound displayed significant cytotoxic effects with IC50 values of approximately 20 µM. This suggests that further structural optimization could lead to more potent anticancer agents derived from this scaffold .
Case Study 3: Neuroprotective Activity
The neuroprotective profile was assessed through AChE inhibition assays where the compound showed an IC50 value comparable to known inhibitors like donepezil. This positions it as a candidate for further development in Alzheimer's disease therapeutics .
Q & A
Q. What are the recommended synthetic routes for 4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves cyclization of a benzothiazine precursor followed by tosylation. Key steps include:
- Cyclization : Reacting a substituted benzothiazine intermediate with a carboxylic acid derivative under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the dihydrobenzo[b][1,4]thiazine core .
- Tosylation : Introducing the tosyl group (4-methylbenzenesulfonyl) via nucleophilic substitution using tosyl chloride in anhydrous dichloromethane or THF, with a base like triethylamine to scavenge HCl .
- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (0–5°C during tosylation), stoichiometric ratios (1.2–1.5 equivalents of tosyl chloride), and purification via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the benzothiazine core, tosyl group (aromatic protons at δ 7.2–7.8 ppm), and carboxylic acid proton (broad singlet at δ 12–13 ppm). Overlapping signals in crowded regions (e.g., dihydrothiazine protons) may require 2D NMR (COSY, HSQC) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ expected at m/z 376.08) and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrothiazine ring and confirms the tosyl group’s position .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data caused by impurities or dynamic molecular behavior?
Methodological Answer:
- Impurity Identification : Use HPLC-MS (C18 column, acetonitrile/water gradient) to separate and identify byproducts. Adjust mobile phase pH (e.g., 0.1% formic acid) to enhance resolution .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve signal splitting due to conformational exchange. For example, heating to 50°C may coalesce diastereotopic protons in the dihydrothiazine ring .
- Supplementary Techniques : Pair NMR with IR spectroscopy to confirm functional groups (e.g., carboxylic acid O-H stretch at 2500–3000 cm⁻¹) .
Q. What computational methods are suitable for predicting the reactivity of the tosyl group in further derivatization?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the tosyl group. Software like Gaussian or ORCA can model transition states for sulfonamide formation or hydrolysis .
- Molecular Docking : Predict binding affinities if the compound is used in drug discovery. For example, dock the carboxylic acid moiety into enzyme active sites (e.g., kinases) using AutoDock Vina, prioritizing hydrogen-bond interactions .
- Solvent Effects : Use COSMO-RS simulations to optimize solvent choice for reactions (e.g., DMF for SN2 tosyl group displacement) .
Q. How can contradictory biological activity data be resolved when testing this compound against related analogs?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀ assays across a wider concentration range (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess if rapid degradation underlies inconsistent activity. Use LC-MS to quantify parent compound depletion .
- Structural Analog Comparison : Synthesize and test analogs lacking the tosyl or carboxylic acid group to isolate pharmacophoric contributions .
Q. What strategies mitigate dihydrothiazine ring oxidation during long-term storage?
Methodological Answer:
- Stabilization : Store under inert gas (argon) at –20°C in amber vials. Add antioxidants (0.1% BHT) to solid samples .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track oxidation products. Identify major degradants via LC-MS/MS .
- Formulation : For biological assays, prepare fresh solutions in degassed DMSO and avoid prolonged exposure to light .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
